Lipophilicity Modulation: XLogP3-AA Shift Conferred by the 4,5-Dichloro Substitution Pattern
The 4,5-dichloro substitution on the imidazole ring of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide confers a computed XLogP3-AA of 1.9 [1]. This represents a significant increase in lipophilicity compared to the non-halogenated parent scaffold, 2-(1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide, for which computed logP values for structurally analogous N-pyridin-3-yl acetamide-imidazole compounds fall in the range of approximately -0.3 to 1.2 depending on the specific substitution pattern [2]. The dichloro substitution shifts the compound from a relatively polar, high-aqueous-solubility region into a more balanced lipophilic-hydrophilic profile consistent with lead-like chemical space (optimal logP range 1–3). This property is important for membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide (non-halogenated analog): computed logP range approximately -0.3 to 1.2 [2] |
| Quantified Difference | ΔlogP ≈ +0.7 to +2.2 (target compound more lipophilic) |
| Conditions | Computed values: PubChem XLogP3-AA 3.0 algorithm for target; ChemExper and literature reported values for comparator analogs |
Why This Matters
For cell-based screening campaigns, the enhanced lipophilicity (XLogP3-AA = 1.9) places the compound in a more favorable range for passive membrane permeability compared to the non-halogenated analog, which may exhibit poor cellular penetration due to excessive polarity.
- [1] PubChem Compound Summary for CID 49651977. Computed XLogP3-AA = 1.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49651977 (accessed 2026-04-29). View Source
- [2] ChemExper Chemical Directory. N-(pyridin-3-yl)-2-(1H-imidazol-1-yl)acetamide computed logP values. http://mastersearch.chemexper.com (accessed 2026-04-29). View Source
